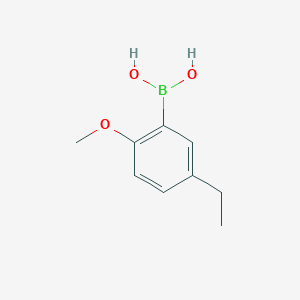

(5-Ethyl-2-methoxyphenyl)boronic acid

Description

BenchChem offers high-quality (5-Ethyl-2-methoxyphenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Ethyl-2-methoxyphenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-ethyl-2-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO3/c1-3-7-4-5-9(13-2)8(6-7)10(11)12/h4-6,11-12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJACNUQXPIDDEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)CC)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681736 | |

| Record name | (5-Ethyl-2-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847345-37-3 | |

| Record name | (5-Ethyl-2-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (5-Ethyl-2-methoxyphenyl)boronic acid

This guide provides a comprehensive overview of the synthetic routes to (5-Ethyl-2-methoxyphenyl)boronic acid, a valuable reagent in modern organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, offers detailed experimental protocols, and emphasizes the safety and practical considerations essential for successful synthesis.

Introduction: The Versatility of Arylboronic Acids

Arylboronic acids are indispensable tools in organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed carbon-carbon bond-forming reaction has revolutionized the construction of biaryl and substituted aromatic systems, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3] (5-Ethyl-2-methoxyphenyl)boronic acid, with its specific substitution pattern, offers a unique building block for introducing the 5-ethyl-2-methoxyphenyl moiety, potentially influencing the steric and electronic properties of the target molecules.

Strategic Approaches to Synthesis

The synthesis of (5-Ethyl-2-methoxyphenyl)boronic acid can be approached through two primary and robust organometallic strategies: the Grignard reaction and directed ortho-lithiation. The choice between these routes may depend on the availability of starting materials, desired scale, and laboratory capabilities.

Synthesis Pathway Visualization

Caption: Synthetic pathways to (5-Ethyl-2-methoxyphenyl)boronic acid.

Protocol 1: Synthesis via Grignard Reaction

This classic approach involves the formation of a Grignard reagent from an aryl halide, followed by quenching with a boron electrophile.

Step 1: Preparation of 1-Bromo-4-ethyl-2-methoxybenzene

While commercially available from some suppliers[4], the synthesis of this precursor may be necessary. A common method involves the bromination of 4-ethylanisole.

| Parameter | Value |

| Starting Material | 4-Ethylanisole |

| Key Reagents | N-Bromosuccinimide (NBS) |

| Solvent | Acetonitrile (CH3CN) |

| Reaction Conditions | Room Temperature |

| Typical Yield | Moderate to High |

Experimental Protocol:

-

To a solution of 4-ethylanisole (1.0 eq) in acetonitrile, add N-bromosuccinimide (1.05 eq) in portions at room temperature.

-

Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

-

Pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic layers with saturated sodium thiosulfate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-bromo-4-ethyl-2-methoxybenzene.

Step 2: Grignard Formation and Borylation

Experimental Protocol:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

To the flask, add magnesium turnings (1.2 eq).

-

In the dropping funnel, place a solution of 1-bromo-4-ethyl-2-methoxybenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction may need gentle heating or the addition of a small crystal of iodine to initiate.

-

Once the reaction has initiated (as evidenced by bubbling and heat generation), add the remaining aryl bromide solution dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

-

Add a solution of triisopropyl borate (1.5 eq) in anhydrous THF dropwise, maintaining the temperature below -60 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (5-Ethyl-2-methoxyphenyl)boronic acid.

Protocol 2: Synthesis via Directed ortho-Lithiation

This method takes advantage of the methoxy group as a directing metalation group (DMG) to achieve regioselective lithiation.[3][5]

Step 1: Directed ortho-Lithiation and Borylation of 4-Ethylanisole

Experimental Protocol:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet.

-

To the flask, add a solution of 4-ethylanisole (1.0 eq) in anhydrous diethyl ether or THF.

-

Cool the solution to 0 °C.

-

Add n-butyllithium (1.1 eq, typically as a solution in hexanes) dropwise via syringe or dropping funnel.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Cool the reaction mixture to -78 °C.

-

Add a solution of triisopropyl borate (1.5 eq) in anhydrous THF dropwise, maintaining the temperature below -60 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (5-Ethyl-2-methoxyphenyl)boronic acid.

Safety Considerations: Handling Pyrophoric Reagents

The use of n-butyllithium necessitates strict adherence to safety protocols due to its pyrophoric nature.

-

Inert Atmosphere: All reactions involving n-butyllithium must be conducted under an inert atmosphere of nitrogen or argon.[6]

-

Anhydrous Conditions: Glassware must be flame-dried, and all solvents must be anhydrous to prevent violent reactions with water.

-

Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, safety goggles, and appropriate gloves.

-

Quenching: Unused n-butyllithium and reaction residues must be quenched carefully. A common method is the slow addition of isopropanol at low temperatures.

Purification of (5-Ethyl-2-methoxyphenyl)boronic acid

Crude boronic acids often require purification to remove inorganic salts and byproducts.

-

Recrystallization: This is a common and effective method. The choice of solvent will depend on the polarity of the boronic acid and impurities.

-

Acid-Base Extraction: Boronic acids are weakly acidic and can be extracted into a basic aqueous solution (e.g., 1 M NaOH). The aqueous layer is then washed with an organic solvent to remove non-acidic impurities, followed by acidification (e.g., with 1 M HCl) to precipitate the pure boronic acid, which is then collected by filtration.[1]

-

Chromatography: While possible, chromatography of boronic acids on silica gel can be challenging due to their Lewis acidic nature, which can lead to tailing and decomposition.

Characterization

Expected ¹H NMR (in CDCl₃):

-

Aromatic Protons: Three signals in the aromatic region (δ 6.8-7.8 ppm). A doublet for the proton ortho to the boronic acid group, a doublet of doublets for the proton between the ethyl and methoxy groups, and a doublet for the proton ortho to the ethyl group.

-

Methoxy Protons: A singlet around δ 3.8-4.0 ppm.

-

Ethyl Protons: A quartet for the methylene (-CH₂-) group around δ 2.6-2.8 ppm and a triplet for the methyl (-CH₃) group around δ 1.2-1.4 ppm.

-

B(OH)₂ Protons: A broad singlet that is D₂O exchangeable.

Expected ¹³C NMR (in CDCl₃):

-

Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm). The carbon bearing the methoxy group will be downfield, and the carbon bearing the boronic acid group will be broad and may not be observed.

-

Methoxy Carbon: A signal around δ 55-60 ppm.

-

Ethyl Carbons: Signals for the methylene and methyl carbons in the aliphatic region.

Mass Spectrometry (MS):

-

The molecular ion peak [M]⁺ would be expected at m/z = 180.09.

Infrared (IR) Spectroscopy:

-

A broad O-H stretch from the boronic acid group around 3200-3600 cm⁻¹.

-

C-H stretching vibrations from the aromatic and alkyl groups around 2850-3100 cm⁻¹.

-

Aromatic C=C stretching vibrations around 1400-1600 cm⁻¹.

-

A strong B-O stretching vibration around 1300-1400 cm⁻¹.

Application in Suzuki-Miyaura Cross-Coupling

(5-Ethyl-2-methoxyphenyl)boronic acid is an ideal coupling partner in Suzuki-Miyaura reactions to synthesize complex biaryl compounds.

Suzuki-Miyaura Coupling Mechanism

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1][2]

General Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel, add the aryl halide (1.0 eq), (5-Ethyl-2-methoxyphenyl)boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq).

-

Add a suitable solvent system (e.g., toluene/water, dioxane/water).

-

Degas the mixture by bubbling with nitrogen or argon for 15-30 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by TLC or GC-MS.

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Wikipedia. Directed ortho metalation. [Link]

-

Organic Chemistry Portal. Directed ortho Metalation (DOM). [Link]

-

Baran Lab. Directed Metalation: A Survival Guide. [Link]

-

ResearchGate. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. [Link]

-

PubChem. 1-Bromo-2-ethyl-4-methoxybenzene. [Link]

-

ChemSynthesis. 1-bromo-4-methoxybenzene. [Link]

-

Organic Syntheses. Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. [Link]

-

Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]

-

ACS Publications. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. [Link]

-

Canadian Science Publishing. Convenient preparation of aryl-substituted nortropanes by Suzuki–Miyaura methodology. [Link]

-

University of Sussex. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

- Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005.

-

Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000246). [Link]

-

Greenwich Academic Literature Archive (GALA). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. [Link]

-

PubChem. 2-Methoxyphenylboronic acid. [Link]

-

A Facile Hydroxylation of Arylboronic Acids Mediated by Sodium Ascorbate. [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

-

Qisong Bio. 5-Ethyl-2-methoxyphenylboronic acid. [Link]

Sources

- 1. cris.unibo.it [cris.unibo.it]

- 2. jk-sci.com [jk-sci.com]

- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 4. 1369820-29-0|1-Bromo-4-ethyl-2-methoxybenzene|BLD Pharm [bldpharm.com]

- 5. Directed Ortho Metalation [organic-chemistry.org]

- 6. 1-Bromo-2-ethyl-4-methoxybenzene | C9H11BrO | CID 12386619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. gala.gre.ac.uk [gala.gre.ac.uk]

An In-depth Technical Guide to (5-Ethyl-2-methoxyphenyl)boronic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

(5-Ethyl-2-methoxyphenyl)boronic acid is a specialized organic compound that serves as a crucial building block in modern synthetic chemistry, particularly in the realm of pharmaceutical development. Its unique structural features make it a valuable reagent for introducing the 5-ethyl-2-methoxyphenyl moiety into complex molecules, a common motif in biologically active compounds. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications, with a focus on its role in Suzuki-Miyaura cross-coupling reactions.

Core Chemical Properties and Structural Attributes

(5-Ethyl-2-methoxyphenyl)boronic acid is characterized by a benzene ring substituted with an ethyl group at the 5-position, a methoxy group at the 2-position, and a boronic acid functional group at the 1-position. This arrangement of substituents influences its reactivity and physical properties.

| Property | Value | Source |

| CAS Number | 847345-37-3 | [1] |

| Molecular Formula | C9H13BO3 | [1] |

| Molecular Weight | 180.01 g/mol | [1] |

| Appearance | White to off-white solid (typical for arylboronic acids) | General knowledge |

| Purity | Typically ≥98% | [1] |

| Solubility | Generally soluble in organic solvents like dimethyl sulfoxide (DMSO), methanol, and ethanol. | General knowledge based on similar compounds |

The presence of the electron-donating methoxy and ethyl groups on the phenyl ring can modulate the electronic properties of the boronic acid, which can in turn influence its reactivity in cross-coupling reactions.

Synthesis of (5-Ethyl-2-methoxyphenyl)boronic acid: A Step-by-Step Protocol

The synthesis of arylboronic acids typically involves the reaction of an organometallic reagent (like a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic workup. Below is a representative, field-proven protocol for the synthesis of (5-Ethyl-2-methoxyphenyl)boronic acid, starting from 4-ethyl-1-methoxy-2-bromobenzene.

Diagram of the Synthetic Workflow:

Sources

(5-Ethyl-2-methoxyphenyl)boronic acid solubility data

An In-depth Technical Guide to the Solubility of (5-Ethyl-2-methoxyphenyl)boronic acid

Authored by: A Senior Application Scientist

Introduction

(5-Ethyl-2-methoxyphenyl)boronic acid is a valuable organoboron compound, serving as a critical building block in modern organic synthesis. Its primary utility lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone for the construction of biaryl and heteroaryl structures prevalent in pharmaceuticals and advanced materials.[1][2][3] The substituents on the phenyl ring—an ethyl group at the 5-position and a methoxy group at the 2-position—impart specific electronic and steric properties that make it a desirable reagent for creating complex molecular architectures, including potent kinase inhibitors for cancer therapy.[3]

The success of any synthetic transformation or formulation process hinges on the solubility of its components. For (5-Ethyl-2-methoxyphenyl)boronic acid, solubility dictates reaction kinetics, catalyst efficiency, purification strategies, and, in a pharmaceutical context, its potential for formulation and bioavailability.[4][5] However, boronic acids as a class present unique challenges due to their complex solution-state behavior, including a tendency to form cyclic anhydrides (boroxines) and their pH-dependent solubility profiles.[6][7]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, predicting, and experimentally determining the solubility of (5-Ethyl-2-methoxyphenyl)boronic acid. We will delve into the core physicochemical principles governing its solubility, provide detailed, field-proven experimental protocols, and discuss the critical factors that ensure the generation of reliable and reproducible data.

Core Physicochemical Properties Influencing Solubility

A thorough understanding of the inherent properties of (5-Ethyl-2-methoxyphenyl)boronic acid is paramount to designing meaningful solubility studies. The interplay between the boronic acid moiety and its aromatic substituents governs its behavior in different solvent systems.

1.1 The Boronic Acid Group: Acidity and Dehydration

The defining feature of the molecule is the B(OH)₂ group. It is a Lewis acid, not a Brønsted-Lowry acid, accepting a hydroxide ion to form a tetrahedral boronate species. This equilibrium is pH-dependent and significantly impacts aqueous solubility; the ionized boronate form is generally more water-soluble than the neutral boronic acid.[8]

A crucial characteristic of boronic acids is their propensity to undergo reversible dehydration to form a cyclic trimeric anhydride known as a boroxine (Scheme 1).[6]

Scheme 1: Dehydration Equilibrium of a Phenylboronic Acid Arylboronic acids exist in equilibrium with their corresponding boroxine anhydrides, a process that can significantly impact solubility measurements as the two species have different physicochemical properties.[6]

This equilibrium means that commercial (5-Ethyl-2-methoxyphenyl)boronic acid may exist as a mixture of the acid and its boroxine.[6] Since the boroxine has different solubility characteristics from the monomeric acid, obtaining repeatable data requires stringent control over experimental conditions, particularly water content in organic solvents.

1.2 Influence of Aromatic Substituents

The ethyl (-CH₂CH₃) and methoxy (-OCH₃) groups on the phenyl ring are critical determinants of the molecule's overall polarity and lipophilicity.

-

Ethyl Group: As a non-polar alkyl group, it increases the molecule's lipophilicity, generally favoring solubility in non-polar organic solvents and decreasing solubility in water.

-

Methoxy Group: The ether linkage introduces some polarity and potential for hydrogen bonding, which can enhance solubility in polar organic solvents.[9] Its position ortho to the boronic acid may also induce intramolecular interactions that can influence crystal packing and, consequently, solubility.

The combined effect of these substituents suggests that (5-Ethyl-2-methoxyphenyl)boronic acid will exhibit moderate solubility in a range of polar organic solvents and limited solubility in aqueous media, a property that can be modulated by pH.

Experimental Determination of Solubility

While predictive models offer initial estimates, empirical determination remains the gold standard for accurate solubility data. The choice of method depends on the desired information: thermodynamic equilibrium for process chemistry and formulation, or kinetic solubility for high-throughput screening.[4]

2.1 Thermodynamic Equilibrium Solubility: The Gold Standard

Equilibrium solubility represents the maximum concentration of a compound that can dissolve in a solvent at a specific temperature and pressure, once the system has reached a stable state.[10] The shake-flask method is the most widely accepted protocol for this determination.[10][11]

Objective: To determine the thermodynamic equilibrium solubility of (5-Ethyl-2-methoxyphenyl)boronic acid in a selected solvent system.

Materials:

-

(5-Ethyl-2-methoxyphenyl)boronic acid (solid, high purity)

-

Solvent of choice (e.g., purified water, phosphate-buffered saline (PBS) at pH 7.4, 1,4-dioxane, acetone)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker capable of maintaining constant temperature (e.g., 25 °C or 37 °C)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF), validated for low compound binding

-

Validated analytical system for concentration measurement (e.g., HPLC-UV)

Procedure:

-

Preparation: Add an excess amount of solid (5-Ethyl-2-methoxyphenyl)boronic acid to a series of vials. The presence of undissolved solid at the end of the experiment is essential to confirm that equilibrium saturation has been achieved.[10]

-

Solvent Addition: Add a precise volume of the pre-equilibrated solvent to each vial.

-

Equilibration: Seal the vials securely and place them in a shaking incubator set to the desired temperature. Agitate the samples at a constant speed.

-

Sampling: At predetermined time points (e.g., 24, 48, and 72 hours), cease agitation and allow the vials to stand briefly. This is to establish that the concentration has reached a plateau, confirming equilibrium.[11]

-

Separation of Solid and Liquid Phases: After the final equilibration period, centrifuge the vials at high speed to pellet the undissolved solid.[10]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

-

Filtration: Immediately filter the supernatant through a syringe filter to remove any remaining microscopic particles.

-

Analysis: Dilute the filtered supernatant with an appropriate solvent and analyze the concentration using a validated analytical method, such as HPLC-UV. The experiment should be performed in at least triplicate.

Caption: Workflow for Equilibrium Solubility Determination.

2.2 Kinetic Solubility

Kinetic solubility measures the concentration of a compound upon its precipitation from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer.[4] This high-throughput method is invaluable during early drug discovery for ranking compounds but does not represent true thermodynamic equilibrium.[12] Nephelometry, which measures light scattering from precipitated particles, is a common technique for this assessment.[5]

Analytical Techniques for Concentration Measurement

Accurate quantification of the dissolved boronic acid is as critical as the equilibration process itself.

-

High-Performance Liquid Chromatography (HPLC): This is the most robust and widely used method. A validated reverse-phase HPLC method with UV detection provides the necessary sensitivity and specificity to accurately quantify the solute in the supernatant.[10]

-

Non-aqueous Capillary Electrophoresis (NACE): For boronic acids and their esters, which can be prone to hydrolysis during analysis, NACE offers a powerful alternative. It avoids aqueous mobile phases, thus preventing the conversion of the ester to the acid and ensuring accurate quantification.[13]

-

UV-Vis Spectrophotometry: While simpler, this method may lack the specificity of HPLC. It can be effective if the compound has a strong chromophore and no interfering species are present in the solvent matrix. For quantifying total boron, colorimetric methods like the azomethine-H method can be employed.[14]

Key Factors in Experimental Design and Data Interpretation

The trustworthiness of solubility data relies on meticulous experimental design.

4.1 Solvent Selection

The choice of solvent is application-driven.

-

Organic Solvents: For synthetic applications like Suzuki-Miyaura coupling, solubility in solvents such as ethers (1,4-dioxane, THF), ketones (acetone), and aromatic hydrocarbons (toluene) is critical. Ethers and ketones are generally good solvents for phenylboronic acids.[6] Hydrocarbons like methylcyclohexane are poor solvents and can be useful for purification by precipitation.[6]

-

Aqueous Buffers: For pharmaceutical and biological applications, solubility should be determined in physiologically relevant media. The World Health Organization (WHO) recommends testing at a minimum of pH 1.2, 4.5, and 6.8 to simulate the gastrointestinal tract.[11]

4.2 Data Presentation

Quantitative solubility data should be presented in a clear, tabular format to facilitate comparison across different conditions.

| Solvent System | Temperature (°C) | pH (for aqueous) | Equilibrium Solubility |

| Example: 1,4-Dioxane | 25 | N/A | Experimental Value (e.g., mg/mL) |

| Example: Acetone | 25 | N/A | Experimental Value (e.g., mg/mL) |

| Example: PBS | 37 | 7.4 | Experimental Value (e.g., µg/mL) |

| Example: pH 1.2 Buffer | 37 | 1.2 | Experimental Value (e.g., µg/mL) |

Conclusion

Determining the solubility of (5-Ethyl-2-methoxyphenyl)boronic acid is a critical task for its effective use in both synthetic chemistry and drug development. Due to the inherent complexities of boronic acids, including their equilibrium with boroxines and pH-dependent behavior, a rigorous and well-controlled experimental approach is essential. The shake-flask method remains the definitive standard for establishing thermodynamic solubility, providing the foundational data needed for process optimization, formulation development, and regulatory submissions. By following the detailed protocols and considering the key experimental variables outlined in this guide, researchers can generate accurate and reliable solubility data, thereby accelerating their research and development endeavors.

References

- BenchChem. (2025). Technical Guide: Solubility and Stability Testing of Investigational Compound C13H11Cl3N4OS. Benchchem.

- Hall, D. G. (Ed.). (2011).

-

Cleeves, N., & Miller, B. L. (2010). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

-

Domańska, U., & Rolicka, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824. [Link]

-

Dąbrowski, M., & Domańska, U. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4536–4543. [Link]

-

World Health Organization. (2015). Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms (Annex 4). WHO Technical Report Series, No. 992. [Link]

-

Crapse, K. P., & Kyser, E. A. (2011). Literature Review of Boric Acid Solubility Data. Savannah River National Laboratory. [Link]

-

Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

-

Forst, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis, 62, 119-125. [Link]

-

Künkler, A., et al. (2021). Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods. Minerals, 11(3), 241. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

- BenchChem. (2025). Application Notes and Protocols for Solvent Effects in 2-Ethoxy-5-methoxyphenylboronic Acid Reactions. Benchchem.

- BenchChem. (2025). Application Notes and Protocols: 2-Ethoxy-5-methoxyphenylboronic Acid in Medicinal Chemistry. Benchchem.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. rheolution.com [rheolution.com]

- 6. d-nb.info [d-nb.info]

- 7. pubs.acs.org [pubs.acs.org]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. 4-Methoxyphenylboronic acid | 5720-07-0 [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. who.int [who.int]

- 12. bmglabtech.com [bmglabtech.com]

- 13. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Spectroscopic Characterization of (5-Ethyl-2-methoxyphenyl)boronic Acid: A Technical Guide for Drug Discovery Professionals

Introduction: The Role of Substituted Phenylboronic Acids in Modern Drug Discovery

(5-Ethyl-2-methoxyphenyl)boronic acid, a member of the versatile class of organoboron compounds, represents a key building block in contemporary medicinal chemistry. Its utility primarily stems from its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern synthetic chemistry, enabling the efficient construction of carbon-carbon bonds to assemble complex molecular architectures.[1][2] The strategic placement of the ethyl and methoxy substituents on the phenyl ring allows for fine-tuning of a drug candidate's steric and electronic properties, which can significantly impact its pharmacokinetic and pharmacodynamic profile.[3] Boronic acids and their derivatives are integral to the development of a range of therapeutics, including enzyme inhibitors and agents for boron neutron capture therapy.[2][4][5] A thorough understanding of the spectroscopic properties of (5-Ethyl-2-methoxyphenyl)boronic acid is therefore paramount for its effective utilization in drug discovery pipelines, ensuring structural integrity and purity of synthetic intermediates and final active pharmaceutical ingredients (APIs).

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for (5-Ethyl-2-methoxyphenyl)boronic acid. While direct experimental spectra for this specific molecule are not widely published, this guide presents predicted data based on the analysis of structurally analogous compounds. Furthermore, it offers detailed, field-proven protocols for the acquisition and interpretation of spectroscopic data for this class of compounds, empowering researchers to confidently characterize this and similar molecules in their own laboratories.

Molecular Structure and Key Physicochemical Properties

(5-Ethyl-2-methoxyphenyl)boronic acid possesses the chemical formula C9H13BO3 and a molecular weight of 180.01 g/mol .[6] Its structure, characterized by a boronic acid group ortho to a methoxy group and para to an ethyl group on a benzene ring, is depicted below.

| Property | Value | Source |

| Chemical Formula | C9H13BO3 | [6] |

| Molecular Weight | 180.01 g/mol | [6] |

| CAS Number | 847345-37-3 | [6] |

| Appearance | White to off-white solid (predicted) | - |

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For boronic acids, however, care must be taken during sample preparation to avoid the formation of boroxines (cyclic anhydrides), which can lead to complex and difficult-to-interpret spectra.[7] The use of a coordinating deuterated solvent such as methanol-d4 can help to break up these oligomeric species.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of (5-Ethyl-2-methoxyphenyl)boronic acid in a non-coordinating solvent like CDCl3 is expected to exhibit distinct signals for the aromatic protons, the ethyl group protons, and the methoxy group protons. The acidic protons of the boronic acid group are often broad and may exchange with residual water in the solvent, making them difficult to observe.

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | 7.6 - 7.8 | d | ~8.0 | 1H |

| H-4 | 7.2 - 7.4 | dd | ~8.0, ~2.0 | 1H |

| H-3 | 6.9 - 7.1 | d | ~8.0 | 1H |

| -OCH3 | 3.8 - 4.0 | s | - | 3H |

| -CH2CH3 | 2.6 - 2.8 | q | ~7.5 | 2H |

| -CH2CH3 | 1.2 - 1.4 | t | ~7.5 | 3H |

| -B(OH)2 | 5.0 - 7.0 | br s | - | 2H |

Note: Predicted chemical shifts are based on data from structurally similar compounds such as 2-methoxyphenylboronic acid and 4-ethylphenylboronic acid.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The carbon atom attached to the boron atom is expected to be significantly deshielded. The chemical shift of the methoxy carbon can be influenced by its conformation relative to the aromatic ring.[8]

| Assignment | Predicted Chemical Shift (ppm) |

| C-B | 135 - 140 |

| C-OCH3 | 160 - 165 |

| C-Et | 140 - 145 |

| C-H (aromatic) | 110 - 135 |

| C-H (aromatic) | 110 - 135 |

| C-H (aromatic) | 110 - 135 |

| -OCH3 | 55 - 57 |

| -CH2CH3 | 28 - 30 |

| -CH2CH3 | 15 - 17 |

Note: Predicted chemical shifts are based on data from 2-methoxyphenylboronic acid and other substituted phenylboronic acids.[9]

Experimental Protocol for NMR Spectroscopy of Boronic Acids

This protocol is designed to minimize boroxine formation and obtain a clean, interpretable NMR spectrum.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups in a molecule. For (5-Ethyl-2-methoxyphenyl)boronic acid, the IR spectrum will be dominated by vibrations associated with the O-H, C-H, C=C, C-O, and B-O bonds.

Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3200 - 3600 | O-H stretch (boronic acid, H-bonded) | Broad, Strong |

| 2850 - 3000 | C-H stretch (aromatic and aliphatic) | Medium to Strong |

| 1600 - 1620 | C=C stretch (aromatic ring) | Medium |

| 1450 - 1500 | C=C stretch (aromatic ring) | Medium |

| 1320 - 1380 | B-O stretch (asymmetric) | Strong |

| 1240 - 1260 | C-O stretch (aryl ether) | Strong |

| 1020 - 1040 | C-O stretch (aryl ether) | Medium |

| 650 - 750 | B-O-H bend | Broad, Medium |

Note: Predicted peak positions are based on general values for phenylboronic acids and aromatic ethers.[10][11][12] The broadness of the O-H stretching band is indicative of hydrogen bonding, which can be both intramolecular and intermolecular.

Experimental Protocol for FT-IR Spectroscopy

A common and straightforward method for analyzing solid samples by FT-IR is using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry is essential for determining the molecular weight of a compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). For (5-Ethyl-2-methoxyphenyl)boronic acid, electrospray ionization (ESI) is a suitable technique.

Predicted Mass Spectrum Data

| Ion | Predicted m/z |

| [M+H]⁺ | 181.10 |

| [M+Na]⁺ | 203.08 |

| [M-H]⁻ | 179.09 |

Note: The presence of boron's two main isotopes, ¹⁰B (20%) and ¹¹B (80%), will result in a characteristic isotopic pattern for boron-containing fragments.

Conclusion: An Essential Tool for Advancing Pharmaceutical Synthesis

(5-Ethyl-2-methoxyphenyl)boronic acid is a valuable reagent for medicinal chemists engaged in the design and synthesis of novel therapeutics. This guide provides a comprehensive, albeit predictive, spectroscopic characterization of this important building block. The detailed protocols and interpretation guidelines are intended to serve as a practical resource for researchers, enabling them to confidently verify the identity and purity of their materials. As the demand for sophisticated and highly tailored drug candidates continues to grow, a fundamental understanding of the analytical data for key synthetic intermediates like (5-Ethyl-2-methoxyphenyl)boronic acid will remain a critical component of successful drug discovery and development programs.

References

-

Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Science Publishing. Available at: [Link]

-

Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. ResearchGate. Available at: [Link]

-

Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Influence of Substituent Type and Position on the Adsorption Mechanism of Phenylboronic Acids: Infrared, Raman, and Surface-Enhanced Raman Spectroscopy Studies. ACS Publications. Available at: [Link]

-

Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. PubMed. Available at: [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. Available at: [Link]

-

Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Reddit. Available at: [Link]

-

5-Ethyl-2-methoxyphenylboronic acid. MySkinRecipes. Available at: [Link]

-

Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol - Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Diols. University of Bath's research portal. Available at: [Link]

-

Supplementary Material (ESI) for New Journal of Chemistry. The Royal Society of Chemistry. Available at: [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PubMed Central. Available at: [Link]

-

Boosting Pharmaceutical Synthesis: The Role of 2-Methoxyphenylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. Available at: [Link]

-

Design and discovery of boronic acid drugs. PubMed. Available at: [Link]

-

Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed. Available at: [Link]

-

4-Methoxyphenylboronic acid. SpectraBase. Available at: [Link]

-

Supplementary Material (ESI) for Green Chemistry. The Royal Society of Chemistry. Available at: [Link]

-

Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation. ResearchGate. Available at: [Link]

-

Ethyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate. SpectraBase. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. labsolu.ca [labsolu.ca]

- 7. reddit.com [reddit.com]

- 8. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-Methoxyphenylboronic acid(5720-06-9) 13C NMR spectrum [chemicalbook.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

The Strategic Application of (5-Ethyl-2-methoxyphenyl)boronic Acid in Modern Drug Discovery: A Technical Guide

For Immediate Release

A comprehensive technical guide on (5-Ethyl-2-methoxyphenyl)boronic acid, a key building block in contemporary medicinal chemistry, has been compiled to support researchers, scientists, and drug development professionals. This document provides an in-depth analysis of its commercial availability, chemical properties, and strategic applications, with a focus on enabling the synthesis of complex bioactive molecules.

Introduction: The Role of Substituted Phenylboronic Acids in Synthesis

(5-Ethyl-2-methoxyphenyl)boronic acid, a member of the versatile class of organoboron compounds, has emerged as a valuable reagent in organic synthesis. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds—a fundamental process in the construction of intricate molecular architectures for novel therapeutics. The strategic placement of the ethyl and methoxy groups on the phenyl ring influences the compound's electronic properties and steric hindrance, offering unique advantages in the design and synthesis of targeted drug candidates. Boronic acids are considered essential building blocks for creating libraries of chemical compounds to explore structure-activity relationships.[1][2][3][4]

Commercial Availability and Physicochemical Properties

(5-Ethyl-2-methoxyphenyl)boronic acid is commercially available from various chemical suppliers, catering to research and development needs. While a comprehensive public database of all suppliers with real-time pricing is dynamic, it is readily procurable from vendors specializing in building blocks for medicinal chemistry.

Table 1: Physicochemical Properties of (5-Ethyl-2-methoxyphenyl)boronic acid

| Property | Value |

| CAS Number | 852946-98-6 |

| Molecular Formula | C₉H₁₃BO₃ |

| Molecular Weight | 180.01 g/mol |

| Typical Purity | ≥98% |

| Appearance | Typically a solid |

| Storage Conditions | Store in a cool, dry place, under an inert atmosphere |

Note: Data compiled from various chemical supplier information.

The Cornerstone Application: Suzuki-Miyaura Cross-Coupling Reactions

The primary application of (5-Ethyl-2-methoxyphenyl)boronic acid lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[5][6] This palladium-catalyzed reaction is a powerful tool for the formation of biaryl structures, which are prevalent in many biologically active compounds.

The general mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The boronic acid must be activated by a base to facilitate the transfer of the organic group to the palladium center.[7]

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

While specific reaction conditions are substrate-dependent, the following protocol provides a robust starting point for the coupling of (5-Ethyl-2-methoxyphenyl)boronic acid with an aryl bromide. This protocol is adapted from established methodologies for structurally similar boronic acids.[8]

Materials:

-

(5-Ethyl-2-methoxyphenyl)boronic acid

-

Aryl bromide (e.g., 4-bromotoluene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Deionized water

-

Nitrogen or Argon gas

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer/hotplate

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (5-Ethyl-2-methoxyphenyl)boronic acid (1.2 mmol), the aryl bromide (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).

-

Addition of Base: Add potassium carbonate (2.0 mmol) to the flask.

-

Inert Atmosphere: Seal the flask with a septum and create an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.

-

Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask via syringe.

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.[8]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).[8]

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired biaryl product.[8]

Diagram 2: Experimental Workflow for Suzuki-Miyaura Coupling

Caption: A typical experimental workflow for a Suzuki-Miyaura reaction.

Synthesis of (5-Ethyl-2-methoxyphenyl)boronic acid

The synthesis of phenylboronic acids typically involves the reaction of a Grignard or organolithium reagent with a trialkyl borate, followed by acidic workup.[9][10] For (5-Ethyl-2-methoxyphenyl)boronic acid, a plausible synthetic route starts from 4-ethyl-1-methoxybenzene.

Diagram 3: Plausible Synthetic Route

Caption: Plausible synthesis of the target boronic acid.

Quality Control and Analytical Characterization

Ensuring the purity and identity of (5-Ethyl-2-methoxyphenyl)boronic acid is critical for its successful application. Standard analytical techniques for characterization include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure and assess purity.

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the compound.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.

While a specific Certificate of Analysis for (5-Ethyl-2-methoxyphenyl)boronic acid is proprietary to the supplier, a typical analysis would confirm a purity of ≥98%.

Safety and Handling

(5-Ethyl-2-methoxyphenyl)boronic acid, like other boronic acids, should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information. General safety recommendations include:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle the compound in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

Conclusion and Future Outlook

(5-Ethyl-2-methoxyphenyl)boronic acid is a valuable and commercially available building block for medicinal chemistry and drug discovery. Its primary utility in Suzuki-Miyaura cross-coupling reactions enables the efficient synthesis of complex biaryl structures. The continued exploration of boronic acids in the synthesis of bioactive molecules underscores the importance of such reagents in the development of next-generation therapeutics.[1][2][3][4][11]

References

-

Myers, A. The Suzuki Reaction - Chem 115. [Link]

-

Wikipedia. Suzuki reaction. [Link]

- Google Patents. WO2010055245A2 - Process for preparing boronic acids and esters in the presence of magnesium metal.

-

YouTube. Suzuki cross-coupling reaction. [Link]

-

Camacho-Hernandez, et al. Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 n. eScholarship. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

PMC. Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]

-

Ertl, P., et al. Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. [Link]

-

Aladdin Scientific. 5-Acetyl-2-methoxyphenylboronic acid, min 97%, 1 gram. [Link]

-

Ertl, P., et al. Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. [Link]

-

ResearchGate. The crystal structure of ethyl 2-methyl-5-oxo-4-(2-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, C20H23N2O4. [Link]

-

Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]

-

Ertl, P., et al. Which boronic acids are used most frequently for synthesis of bioactive molecules? PubMed. [Link]

-

PubChem. 2-Methoxyphenylboronic acid. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Which boronic acids are used most frequently for synthesis of bioactive molecules? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. WO2010055245A2 - Process for preparing boronic acids and esters in the presence of magnesium metal - Google Patents [patents.google.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

(5-Ethyl-2-methoxyphenyl)boronic acid Suzuki coupling conditions

An Application Guide to Palladium-Catalyzed Suzuki-Miyaura Coupling with (5-Ethyl-2-methoxyphenyl)boronic acid

Introduction: The Strategic Importance of Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool in the synthesis of complex molecules, particularly biaryl structures that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2][3]

This guide focuses on the practical application of the Suzuki-Miyaura coupling for a specific, yet representative, substrate: (5-Ethyl-2-methoxyphenyl)boronic acid . This substrate presents a unique combination of electronic and steric features—an electron-rich aromatic ring due to the methoxy and ethyl substituents, and potential steric hindrance from the ortho-methoxy group. Understanding how to navigate these features is key to achieving high-yield, reproducible couplings. This document provides researchers, scientists, and drug development professionals with a detailed exploration of the critical reaction parameters, field-proven protocols, and the underlying mechanistic principles for successful cross-coupling.

Mechanistic Core: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4] A comprehensive understanding of this cycle is fundamental to rational protocol design and troubleshooting.

The cycle comprises three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or carbon-triflate) bond of the electrophilic coupling partner (Ar¹-X). This is often the rate-limiting step and results in a Pd(II) intermediate.[1][5]

-

Transmetalation: The organic moiety from the activated organoboron species (Ar²) is transferred to the palladium center, displacing the halide or triflate. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate complex.[6][7]

-

Reductive Elimination: The two organic partners (Ar¹ and Ar²) are coupled, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]

Optimizing Reaction Parameters: A Scientist's Guide

The success of coupling (5-Ethyl-2-methoxyphenyl)boronic acid is not accidental; it is the result of a rational selection of catalysts, bases, and solvents tailored to the substrate's unique properties.

The Palladium Catalyst and Ligand Selection

The choice of palladium source (pre-catalyst) and, more critically, the phosphine or N-heterocyclic carbene (NHC) ligand is paramount. For an electron-rich and potentially hindered substrate like (5-Ethyl-2-methoxyphenyl)boronic acid, the ligand must be both bulky and electron-donating.

-

Rationale: Bulky, electron-rich ligands accelerate both the oxidative addition (especially with less reactive aryl chlorides) and the final reductive elimination step.[8] They promote the formation of a coordinatively unsaturated, 14-electron monophosphine palladium species, which is often the true active catalyst.[9] For sterically demanding couplings, specialized ligands are crucial for achieving high yields.[10][11]

-

Recommended Ligands:

-

Buchwald-type Biarylphosphines: SPhos, XPhos, and RuPhos are excellent choices for challenging couplings, offering high activity and broad substrate scope.[3]

-

Bulky Alkylphosphines: Tri-tert-butylphosphine (P(t-Bu)₃) and Tricyclohexylphosphine (PCy₃) are highly effective, particularly for coupling aryl chlorides at mild temperatures.[9][12]

-

N-Heterocyclic Carbenes (NHCs): Complexes like Pd-PEPPSI or those generated in situ from imidazolium salts are robust and show excellent activity for sterically hindered substrates.[10]

-

The Indispensable Role of the Base

A base is essential for the Suzuki reaction to proceed.[6] Its primary role is to activate the boronic acid, converting it into a more nucleophilic boronate anion ([ArB(OH)₃]⁻), which readily participates in the transmetalation step.[13][14]

-

Rationale: The choice of base can significantly impact yield. For substrates that may be sensitive or prone to side reactions, the base's strength and solubility are key considerations.

-

Potassium Carbonate (K₂CO₃): A common, cost-effective choice for general couplings.

-

Potassium Phosphate (K₃PO₄): A stronger, non-nucleophilic base often superior for less reactive coupling partners (e.g., aryl chlorides) or hindered systems.

-

Cesium Carbonate (Cs₂CO₃): A highly effective but more expensive base, often used in difficult couplings due to its high solubility and basicity.[7]

-

Potassium Fluoride (KF): A milder base that can be effective while leaving base-labile functional groups unaffected.[12]

-

Solvent Selection: More Than Just a Medium

The solvent solubilizes the reagents and stabilizes the catalytic species. Its polarity can influence reaction kinetics and even selectivity.[15]

-

Rationale: Aprotic solvents are generally preferred. The addition of a small amount of water can sometimes be beneficial, aiding in the dissolution of the base and facilitating the formation of the boronate species.[2]

-

Ethers: 1,4-Dioxane and Tetrahydrofuran (THF) are excellent, widely used solvents.

-

Aromatics: Toluene is a common choice, especially for higher-temperature reactions.

-

Polar Aprotic Solvents: Solvents like DMF or MeCN can influence selectivity in certain complex substrates but are generally used with more caution.[15]

-

Aqueous Systems: Biphasic (e.g., Toluene/Water) or purely aqueous systems are used in green chemistry applications, often with specialized catalysts or phase-transfer agents.[16][17]

-

Comparative Reaction Conditions

The following table summarizes common starting points for the Suzuki coupling of (5-Ethyl-2-methoxyphenyl)boronic acid with various aryl halides. Optimization is often required.

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Typical Yield | Reference |

| Aryl Iodide | Pd(OAc)₂ (1-2%) | PPh₃ (4-6%) | K₂CO₃ (2.0) | Dioxane/H₂O | 80-100 | 85-95% | [18] |

| Aryl Bromide | Pd₂(dba)₃ (1%) | SPhos (2.5%) | K₃PO₄ (2.0) | Toluene | 100-110 | 80-92% | [2] |

| Aryl Triflate | Pd(OAc)₂ (2%) | PCy₃ (4.5%) | K₃PO₄ (2.0) | Dioxane | 80-100 | 75-90% | [9][18] |

| Aryl Chloride | Pd₂(dba)₃ (2%) | XPhos (5%) | K₃PO₄ (2.5) | Dioxane | 100-120 | 70-85% | [8][19] |

Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All palladium reagents and phosphine ligands are toxic and should be handled with care.

Protocol 1: Standard Coupling with an Aryl Bromide

This protocol is a robust starting point for coupling with a typical, unactivated aryl bromide.

-

Reagents & Materials:

-

(5-Ethyl-2-methoxyphenyl)boronic acid (1.05 equiv.)

-

Aryl Bromide (1.0 equiv.)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv., 2 mol%)

-

SPhos (0.05 equiv., 5 mol%)

-

Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv.)

-

1,4-Dioxane, anhydrous

-

Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

-

Inert gas supply (Nitrogen or Argon)

-

-

Procedure:

-

To the reaction vessel, add the aryl bromide (e.g., 1.0 mmol), (5-Ethyl-2-methoxyphenyl)boronic acid (1.05 mmol), and K₃PO₄ (2.0 mmol).

-

Add Pd(OAc)₂ (0.02 mmol) and SPhos (0.05 mmol).

-

Seal the vessel with a septum or cap. Evacuate the vessel and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Using a syringe, add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the aryl bromide).

-

Place the vessel in a preheated oil bath at 100 °C and stir vigorously.

-

Monitor the reaction progress by TLC or GC-MS. A typical reaction time is 2-8 hours.

-

Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

-

Protocol 2: Optimized Conditions for a Challenging Aryl Chloride

This protocol employs a more active catalyst system required for the activation of a less reactive aryl chloride.

-

Reagents & Materials:

-

(5-Ethyl-2-methoxyphenyl)boronic acid (1.2 equiv.)

-

Aryl Chloride (1.0 equiv.)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv., 2 mol% Pd)

-

XPhos (0.06 equiv., 6 mol%)

-

Potassium Phosphate (K₃PO₄), finely ground (2.5 equiv.)

-

Toluene, anhydrous

-

Reaction vessel with a magnetic stir bar

-

Inert gas supply (Nitrogen or Argon)

-

-

Procedure:

-

To the reaction vessel, add the aryl chloride (1.0 mmol), (5-Ethyl-2-methoxyphenyl)boronic acid (1.2 mmol), and K₃PO₄ (2.5 mmol).

-

In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (0.02 mmol) and XPhos (0.06 mmol).

-

Seal the vessel and remove it from the glovebox (if used). If not, perform three evacuate/backfill cycles with inert gas.

-

Add anhydrous, degassed toluene via syringe (~0.1 M concentration).

-

Heat the reaction to 110 °C with vigorous stirring.

-

Monitor the reaction progress. Couplings with aryl chlorides can be slower, often requiring 12-24 hours.

-

Follow the workup and purification steps as described in Protocol 1.

-

Troubleshooting Common Issues

-

Low Conversion: Consider increasing catalyst loading, switching to a more active ligand (e.g., from PPh₃ to a Buchwald ligand), using a stronger base (K₃PO₄ or Cs₂CO₃), or increasing the temperature. Ensure reagents are pure and the solvent is anhydrous and thoroughly degassed.

-

Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can occur in the presence of water and heat. Using anhydrous conditions and ensuring the coupling reaction is efficient can minimize this. Sometimes using the boronic acid pinacol ester can increase stability.[2]

-

Homocoupling: The formation of a biaryl from two molecules of the boronic acid can occur, especially if the reaction mixture is not properly degassed or if a Pd(II) pre-catalyst is not efficiently reduced to Pd(0).[4] Ensuring a strictly inert atmosphere is critical.

References

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- Mato, M., et al. (2020). The Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal.

- Couto, I., et al. (2020). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

- Carrow, B. P., & Hartwig, J. F. (2011). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Journal of the American Chemical Society, 133(7), 2116–2119.

- Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253.

- Vuoti, S., et al. (2009). Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. Inorganica Chimica Acta, 362(13), 4685–4691.

- Wang, D., et al. (2021). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry.

- Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028.

-

ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

- Leadbeater, N. E., & Marco, M. (2002). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters, 4(17), 2973–2976.

- Lecomte, F. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner.

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

- Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 856.

-

Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Retrieved from [Link]

-

Paper Teplate. (n.d.). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. Retrieved from [Link]

-

YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

- PubMed. (2024). Chirooptical 2,2'-Dimethoxybiphenyl Crystals Generated From Suzuki-Miyaura Coupling Reaction Catalyzed by Pd-Loaded Chiral Silica. Chirality.

-

ResearchGate. (n.d.). Discovering Green, Aqueous Suzuki Coupling Reactions: Synthesis of Ethyl (4-Phenylphenyl)acetate, a Biaryl with Anti-Arthritic Potential. Retrieved from [Link]

Sources

- 1. old.rrjournals.com [old.rrjournals.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. mdpi.com [mdpi.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]

- 10. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]

- 11. Sci-Hub [sci-hub.kr]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note: Strategic Base Selection for Suzuki-Miyaura Couplings with (5-Ethyl-2-methoxyphenyl)boronic acid

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its reliability in forging carbon-carbon bonds, particularly in the assembly of biaryl structures prevalent in pharmaceuticals and advanced materials.[1][2][3] This palladium-catalyzed reaction's success is not monolithic; it is a finely tuned interplay of substrate, catalyst, ligand, solvent, and, critically, the base. The choice of base is arguably one of the most influential parameters, directly governing the reaction's kinetics, yield, and side-product profile.[4][5]

This guide provides an in-depth analysis and practical protocols for selecting the optimal base for Suzuki-Miyaura reactions involving (5-Ethyl-2-methoxyphenyl)boronic acid. This substrate is representative of a challenging class of electron-rich and sterically-influenced organoboron reagents. The presence of a strong electron-donating ortho-methoxy group and a para-ethyl group significantly impacts the electronic and steric environment of the boronic acid, demanding a carefully considered reaction design. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and actionable protocols to navigate these challenges effectively.

The Decisive Role of the Base in the Catalytic Cycle

To make an informed choice, one must first understand the multifaceted role of the base within the Suzuki-Miyaura catalytic cycle. The reaction proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[6] The base is a crucial actor in what is often the rate-determining step: transmetalation.[4]

The primary functions of the base are:

-

Activation of the Boronic Acid: Boronic acids are generally not nucleophilic enough to transfer their organic moiety to the palladium center directly. The base reacts with the boronic acid to form a more nucleophilic "ate" complex, such as a tetracoordinate boronate species [R-B(OH)₃]⁻.[1][7] This activation enhances the polarization of the C-B bond, priming the organic group for transfer.

-

Facilitation of Ligand Exchange: The base assists in the exchange of the halide ligand on the palladium(II) complex (formed after oxidative addition) for a hydroxide or alkoxide. This generates a palladium-hydroxide intermediate (LₙPd(Ar')-OH), which is highly reactive towards the boronic acid in an alternative pathway for transmetalation.[8][9]

-

Acceleration of Reductive Elimination: In certain systems, the base has been shown to accelerate the final reductive elimination step, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[1]

Figure 1: The Suzuki-Miyaura catalytic cycle, highlighting the critical intervention points of the base during the transmetalation step.

Strategic Considerations for (5-Ethyl-2-methoxyphenyl)boronic acid

The electronic and steric profile of (5-Ethyl-2-methoxyphenyl)boronic acid introduces specific challenges that guide base selection:

-

Electronic Effects: The electron-donating methoxy and ethyl groups increase the electron density of the aromatic ring. While this can make the boronic acid more prone to protodeboronation (an undesired side reaction where the C-B bond is cleaved by a proton source), it also makes the corresponding aryl halide coupling partner less reactive towards oxidative addition.[10][11] A stronger base may be required to drive the transmetalation of this electron-rich fragment.

-

Steric Hindrance: The ortho-methoxy group presents steric bulk adjacent to the reaction center. This can impede the approach of the boronic acid to the palladium complex, potentially slowing the rate of transmetalation. A base that promotes a more favorable transition state or a more reactive boronate species can be advantageous.

-

Protodeboronation: This is a major competing pathway for electron-rich boronic acids, leading to yield loss.[8] The choice of base and solvent system must be made to minimize the residence time of the boronic acid under conditions that favor this side reaction, such as high temperatures and the presence of water with a strong base.

Comparative Analysis of Common Bases

The selection of a base is a balance of reactivity, solubility, and compatibility with the substrates. No single base is universally optimal; however, understanding their properties allows for a rational starting point for optimization.

| Base | Class | Relative Strength | Key Advantages & Use Cases | Potential Drawbacks |

| K₂CO₃ | Carbonate | Moderate | Excellent, cost-effective starting point for many aryl bromides. Good balance of reactivity and handling.[12] | May be insufficient for challenging substrates like aryl chlorides or sterically hindered partners. |

| Cs₂CO₃ | Carbonate | Moderate | Often superior to K₂CO₃ due to higher solubility in organic solvents (the "caesium effect").[13][14][15] Accelerates many reactions. | Higher cost. Can be hygroscopic. |

| K₃PO₄ | Phosphate | Strong | Highly effective for less reactive aryl chlorides and sterically demanding couplings.[16][17] Often used with bulky, electron-rich phosphine ligands. | Can be too aggressive for substrates with base-sensitive functional groups. Its efficacy can depend on trace water.[10] |

| NaOH/KOH | Hydroxide | Very Strong | Highly reactive, often used in aqueous solvent systems.[11] Can drive difficult couplings at lower temperatures. | Can promote significant protodeboronation and side reactions. Not suitable for base-labile substrates.[18] |

| KF | Fluoride | Mild | Uniquely effective at activating boronic acids while being mild enough to tolerate sensitive functional groups like esters.[7] | Often requires anhydrous conditions and may be less effective for very unreactive partners. |

Decision Workflow for Base Selection

For a systematic approach to base selection for the coupling of (5-Ethyl-2-methoxyphenyl)boronic acid, we recommend the following workflow.

Figure 2: A logical workflow for selecting and optimizing the base for Suzuki-Miyaura reactions.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for coupling (5-Ethyl-2-methoxyphenyl)boronic acid with a generic aryl bromide (Ar-Br).

Protocol 1: General Screening with Potassium Carbonate (K₂CO₃)

This protocol serves as an excellent and robust starting point for moderately reactive aryl bromides.

-

Reagents & Materials:

-

(5-Ethyl-2-methoxyphenyl)boronic acid (1.2 equiv.)

-

Aryl bromide (1.0 equiv.)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2 mol%)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv.)

-

1,4-Dioxane

-

Deionized Water

-

Reaction vessel (e.g., Schlenk tube or microwave vial)

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

To the reaction vessel, add the aryl bromide (e.g., 1.0 mmol), (5-Ethyl-2-methoxyphenyl)boronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.02 mmol).

-

Add a magnetic stir bar.

-

Seal the vessel with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes.

-

Prepare a 2M aqueous solution of K₂CO₃.

-

Via syringe, add 1,4-Dioxane (4 mL) followed by the 2M K₂CO₃ solution (1.25 mL, 2.5 equiv.).

-

Place the vessel in a preheated oil bath at 90 °C.

-

Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer. Wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

-

Protocol 2: Optimized Conditions with Potassium Phosphate (K₃PO₄) for Challenging Substrates

This protocol is designed for less reactive aryl halides (e.g., chlorides) or sterically hindered partners where Protocol 1 may fail.

-

Reagents & Materials:

-

(5-Ethyl-2-methoxyphenyl)boronic acid (1.5 equiv.)

-

Aryl halide (e.g., Aryl chloride) (1.0 equiv.)

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1.5 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (3.5 mol%)

-

Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv.)

-

Toluene

-

Deionized Water

-

Reaction vessel, stirrer, inert atmosphere setup

-

-

Procedure:

-

To the reaction vessel, add the aryl halide (1.0 mmol), (5-Ethyl-2-methoxyphenyl)boronic acid (1.5 mmol), K₃PO₄ (3.0 mmol), Pd₂(dba)₃ (0.015 mmol), and SPhos (0.035 mmol).

-

Add a magnetic stir bar.

-

Seal the vessel and thoroughly purge with an inert gas.

-

Via syringe, add Toluene (5 mL) and deionized water (0.5 mL).

-

Place the vessel in a preheated oil bath at 100-110 °C.

-

Stir the reaction mixture vigorously for 12-24 hours. Monitor progress by TLC or LC-MS.

-

Work-up & Purification: Follow the same procedure as described in Protocol 1.

-

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |